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Compound of Interest

Compound Name: N-Cyclopropylbenzamide

CAS No.: 15205-35-3

Cat. No.: B101487 Get Quote

CAS Registry Number: 14813-60-6 Molecular Formula:

Molecular Weight: 161.20 g/mol

Executive Summary
N-Cyclopropylbenzamide represents a model amide system combining a rigid, electron-rich

cyclopropyl moiety with a benzoyl group. Its spectroscopic signature is defined by the unique

high-field NMR resonance of the cyclopropyl protons and the characteristic fragmentation of

the benzoyl cation in Mass Spectrometry. This guide provides the self-validating protocols

required to synthesize, purify, and analytically confirm the identity of this compound.

Synthesis & Sample Preparation
To ensure spectroscopic data reflects the pure compound, the following synthesis protocol is

recommended. This method utilizes a Schotten-Baumann condition, optimized for high yield

and minimal side products.

Experimental Protocol
Reagents: Benzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM, anhydrous).

Procedure:
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Dissolve cyclopropylamine and

in anhydrous DCM at 0°C under nitrogen atmosphere.

Add benzoyl chloride dropwise over 15 minutes to control the exotherm.

Allow the mixture to warm to room temperature and stir for 4 hours.

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

(to remove benzoic acid), and finally brine.

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Workflow Diagram
The following diagram illustrates the logical flow of synthesis and critical purification

checkpoints.
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Figure 1: Synthesis and purification workflow ensuring removal of precursors for spectral clarity.

Mass Spectrometry (EI-MS)
Method: Electron Impact (EI, 70 eV). Analysis: The mass spectrum is dominated by the stability

of the benzoyl cation. Unlike aliphatic amides which may undergo McLafferty rearrangements,
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N-cyclopropylbenzamide primarily undergoes

-cleavage at the carbonyl-nitrogen bond.

Fragmentation Logic
The molecular ion (

) is distinct at m/z 161. The bond between the carbonyl carbon and the nitrogen is the weakest
link due to the stability of the resulting acylium ion (benzoyl cation).

m/z Intensity
Fragment
Assignment

Mechanistic Origin

161 Moderate
Molecular Ion

(Parent).

160 Low
Loss of amide proton

(minor).

105 Base Peak

Benzoyl Cation.

-cleavage adjacent to

C=O.

77 High
Phenyl Cation. Loss of

CO from m/z 105.

56 Low

Cyclopropylamino

radical (rare charge

retention).

51 Moderate

Fragmentation of the

phenyl ring (aromatic

breakdown).

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathway under Electron Impact ionization.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance). Key Diagnostic: The distinction

between the cyclopropyl C-H stretch (high frequency due to ring strain) and the aromatic C-H

stretch is critical for confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b101487?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (

)
Intensity Assignment Notes

3280 - 3320 Medium, Sharp N-H Stretch
Characteristic of

secondary amides.

3080 - 3100 Weak Cyclopropyl C-H

Unusually high for

C-H due to s-

character in strained

ring.

3030 - 3060 Weak Aromatic C-H
Typical benzene ring

stretch.

1635 - 1655 Strong Amide I (C=O)

Lower than ketones

due to resonance with

Nitrogen lone pair.

1530 - 1550 Strong Amide II (N-H Bend)

Combined N-H

bending and C-N

stretching.

690 - 710 Strong C-H Out-of-Plane

Monosubstituted

benzene ring

(diagnostic).

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d). Reference: TMS (0.00 ppm).

H NMR Data (400 MHz)
The cyclopropyl protons exhibit high-field resonance due to the magnetic anisotropy of the

cyclopropane ring, which shields the protons attached to it.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.75 - 7.78 Multiplet 2H Ar-H (Ortho)

Deshielded by

carbonyl

anisotropy.

7.40 - 7.50 Multiplet 3H Ar-H (Meta/Para)
Standard

aromatic region.

6.30 - 6.50 Broad Singlet 1H N-H

Exchangeable;

shift varies with

concentration/te

mp.

2.85 - 2.95 Multiplet 1H Cyclopropyl-CH

Methine proton

adjacent to

Nitrogen.

0.80 - 0.90 Multiplet 2H Cyclopropyl-
Trans to methine

(chemically

equivalent pair).

0.55 - 0.65 Multiplet 2H Cyclopropyl-
Cis to methine

(chemically

equivalent pair).

Interpretation Note: The cyclopropyl methylene protons (

) appear as two distinct multiplets. Even though the molecule has a plane of symmetry, the
protons cis to the amide group are in a different magnetic environment than those trans to it.

C NMR Data (100 MHz)
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Shift (

, ppm)
Assignment Notes

168.5 C=O Amide carbonyl carbon.[1]

134.5 Ar-C (Ipso)
Quaternary carbon attached to

carbonyl.

131.4 Ar-C (Para)

128.6 Ar-C (Meta)

126.9 Ar-C (Ortho)

23.2 Cyclopropyl-CH Methine carbon.

6.8 Cyclopropyl- High field resonance

characteristic of strained rings.

Quality Control & Impurity Profiling
For drug development applications, purity must be >98%. The following impurities are common

and must be monitored:

Benzoic Acid: Result of benzoyl chloride hydrolysis.

Detection: IR broad peak 2500-3000 cm⁻¹ (O-H);

H NMR broad singlet >10 ppm.

Cyclopropylamine Hydrochloride: Unreacted starting material.[2]

Detection:

H NMR signals shifted significantly upfield; insoluble in

.

Dicyclopropylurea: Result of phosgene contamination or coupling side reactions (rare).
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Detection: MS peak at m/z 140.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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